methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a hydroxyl group at position 5, and a methyl ester group at position 3. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that bromopyrazole derivatives can react with titanium tetrachloride to afford binary adducts , indicating that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The bromine atom is introduced at position 4 through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxyl group at position 5 can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Esterification: The methyl ester group at position 3 is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogenated pyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom at position 4.
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Lacks the hydroxyl group at position 5.
Uniqueness
Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and synthetic transformations.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-5(10)3(7)4(8-9)6(11)12-2/h8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWZOEQCUFSYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58364-95-7 |
Source
|
Record name | methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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